molecular formula C21H20N4O3 B7695240 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

Cat. No. B7695240
M. Wt: 376.4 g/mol
InChI Key: OACUOTNKCGHSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, also known as EPPQ, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in drug development. EPPQ belongs to the class of pyrazoloquinoline derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is not fully understood. However, studies have shown that N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide prevents cancer cells from dividing, leading to their death.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. Physiologically, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide in lab experiments is its high purity and potency. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide. One of the most promising directions is the development of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide-based anticancer drugs. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another future direction is the investigation of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide's potential applications in other diseases, such as infectious diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is a novel compound that has gained considerable attention in the scientific community due to its potential applications in drug development. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to exhibit potent anticancer activity and has promising future directions in the research and development of anticancer drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide have been discussed in this paper.

Synthesis Methods

The synthesis of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 1-ethyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a base. The reaction yields N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide as a white solid with a purity of over 99%. The synthesis method of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to exhibit promising results in various scientific research applications. One of the most significant applications of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is in drug development. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been found to have potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-4-25-20-17(11-13-7-5-6-8-18(13)22-20)19(24-25)23-21(26)14-9-15(27-2)12-16(10-14)28-3/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACUOTNKCGHSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

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